molecular formula C12H19NO4 B117115 N-(3-Oxooctanoyl)-L-homoserine lactone CAS No. 147795-39-9

N-(3-Oxooctanoyl)-L-homoserine lactone

Cat. No.: B117115
CAS No.: 147795-39-9
M. Wt: 241.28 g/mol
InChI Key: FXCMGCFNLNFLSH-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Chemical Synthesis: N-3-oxo-octanoyl-L-Homoserine lactone can be synthesized through a multi-step chemical process.

    Industrial Production: Industrial production methods for N-3-oxo-octanoyl-L-Homoserine lactone are similar to laboratory synthesis but are scaled up to meet commercial demands.

Biological Activity

N-(3-Oxooctanoyl)-L-homoserine lactone (3OC8-HSL) is a significant quorum-sensing (QS) signaling molecule produced by various Gram-negative bacteria, particularly Pseudomonas aeruginosa. This compound plays a crucial role in intercellular communication, influencing a range of biological activities in both bacterial and eukaryotic cells. This article provides a comprehensive overview of the biological activities associated with 3OC8-HSL, including its effects on cellular processes, immune responses, and potential therapeutic applications.

Quorum Sensing and Bacterial Communication

Quorum sensing is a process through which bacteria communicate and coordinate their behavior based on population density. 3OC8-HSL is one of the acyl-homoserine lactones (AHLs) that facilitate this communication. It is involved in regulating various physiological functions, including biofilm formation, virulence factor production, and bioluminescence in bacteria.

Key Functions of 3OC8-HSL:

  • Biofilm Formation : 3OC8-HSL promotes the synthesis of extracellular polymeric substances (EPS) in bacterial biofilms, enhancing their stability and resilience against environmental stressors .
  • Virulence Factor Regulation : This AHL modulates the expression of genes responsible for virulence factors, thereby influencing pathogenicity in host organisms .

Effects on Eukaryotic Cells

Recent studies have revealed that 3OC8-HSL also interacts with eukaryotic cells, leading to various biological responses. The following sections detail these interactions and their implications.

Immunomodulatory Effects

3OC8-HSL exhibits significant immunomodulatory properties. It has been shown to influence the behavior of immune cells such as lymphocytes and macrophages:

  • Lymphocyte Proliferation : At varying concentrations, 3OC8-HSL can inhibit or promote lymphocyte proliferation. High concentrations tend to suppress proliferation and cytokine production (e.g., TNF-α and IL-12), while low concentrations may enhance antibody production .
  • Macrophage Activation : In macrophages, 3OC8-HSL can modulate inflammatory responses. It has been observed to decrease pro-inflammatory cytokines like TNF-α while promoting anti-inflammatory cytokines such as IL-10 . This duality suggests a complex role in managing inflammation and immune responses.

Apoptosis Induction

Studies indicate that 3OC8-HSL can induce apoptosis in certain cell types. For instance, it triggers mitochondrial outer membrane permeabilization, leading to the activation of intrinsic apoptotic pathways in mouse embryonic fibroblasts . This mechanism highlights its potential as a therapeutic agent in cancer research, where modulation of cell death pathways is crucial.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3OC8-HSL across different contexts:

  • Breast Cancer Microenvironment : Research demonstrated that quorum-sensing molecules like 3OC8-HSL could interact with breast cancer microenvironments, influencing tumor progression through modulation of local immune responses .
  • Plant Responses : In plant systems, 3OC8-HSL has been shown to prime resistance against pathogens by enhancing root development and activating specific signaling pathways involving nitric oxide (NO) and cyclic GMP (cGMP) .

Comparative Biological Activity Table

Biological ActivityEffect on Eukaryotic CellsReference
Lymphocyte ProliferationInhibition at high concentrations; stimulation at low concentrations
Macrophage Cytokine ProductionDecreases TNF-α; increases IL-10
ApoptosisInduces mitochondrial permeability leading to cell death
Biofilm FormationEnhances EPS production
Plant ResistancePriming effect on root development

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCMGCFNLNFLSH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163802
Record name N-(beta-Oxooctan-1-oyl)homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147795-39-9
Record name N-(beta-Oxooctan-1-oyl)homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(beta-Oxooctan-1-oyl)homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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